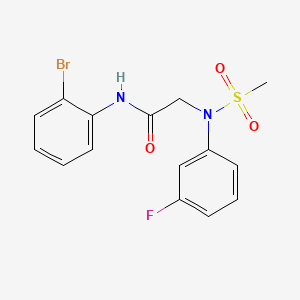![molecular formula C20H22N4O5 B3698920 N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B3698920.png)
N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide
Overview
Description
N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide is a complex organic compound that features a morpholine ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-nitrobenzoic acid with phenyl isocyanate to form 4-nitro-2-[(phenylcarbonyl)amino]benzoic acid. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-amino-2-[(phenylcarbonyl)amino]benzoic acid.
Reduction: 4-nitroso-2-[(phenylcarbonyl)amino]benzoic acid.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]aniline
- N-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-4-nitro-2-[(phenylcarbonyl)amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-benzamido-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-19(15-4-2-1-3-5-15)22-18-14-16(24(27)28)6-7-17(18)20(26)21-8-9-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCZZPZNNYLCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3698837.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B3698839.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3698842.png)

![N-{3-[({[(3,4-dimethylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-methylpropanamide](/img/structure/B3698854.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B3698860.png)
![Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3698861.png)
![ethyl 2-{[3-(acetyloxy)benzoyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B3698871.png)
![2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3698874.png)
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-[2-(4-fluorophenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3698890.png)
![N-(2,5-dimethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B3698893.png)
![5-bromo-N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B3698905.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-7-[(4-phenyl-1-piperazinyl)carbonyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3698928.png)

